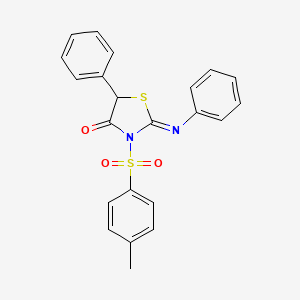

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one

Description

Properties

IUPAC Name |

3-(4-methylphenyl)sulfonyl-5-phenyl-2-phenylimino-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O3S2/c1-16-12-14-19(15-13-16)29(26,27)24-21(25)20(17-8-4-2-5-9-17)28-22(24)23-18-10-6-3-7-11-18/h2-15,20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVEGYBSRGYOIOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(SC2=NC3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one typically involves the cyclization of substituted thioureas with a halo acetic acid derivative. One common method is the condensation of thioureas with chloroacetyl chloride and an aldehyde in a natural deep eutectic solvent. This green chemistry approach provides good to excellent yields .

Industrial Production Methods

Industrial production methods for (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one are not well-documented in the literature. the principles of green chemistry and the use of environmentally benign solvents are likely to be emphasized to minimize the environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the imine group to an amine.

Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted thiazolidinone derivatives.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- The compound serves as a key building block in the synthesis of more complex heterocyclic compounds. Its unique structural features allow for various chemical transformations, making it useful in synthetic organic chemistry.

Synthetic Methods

- The synthesis typically involves the cyclization of thioureas with haloacetic acid derivatives. A notable method is the condensation of thioureas with chloroacetyl chloride and an aldehyde under green chemistry conditions, which emphasizes environmentally friendly solvents and reagents .

Biological Applications

Antimicrobial and Antitubercular Activities

- Research indicates that (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one exhibits promising antimicrobial properties. It has been investigated for its potential effectiveness against various bacterial strains, including those resistant to conventional antibiotics .

Anticancer Properties

- The compound has been synthesized as a potential cytotoxic and anticancer agent. Studies have shown that derivatives of thiazolidinones, including this compound, can inhibit cell proliferation in several cancer cell lines. For instance, it was evaluated for its anticancer activity against glioblastoma multiform cells and demonstrated significant cytotoxic effects .

Mechanism of Action

- The biological activity of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is primarily attributed to its ability to interact with specific molecular targets, inhibiting enzymes or proteins involved in crucial biological pathways. Ongoing research aims to elucidate these pathways further .

Case Study 1: Antitumor Activity

A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazolidin-4-one derivatives, including (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one. The research found that certain derivatives exhibited potent antitumor effects against glioblastoma multiform cells through mechanisms involving reduced cell viability .

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound's antimicrobial properties were tested against various pathogens. The results indicated significant antibacterial activity, particularly against resistant strains, suggesting its potential use in developing new antimicrobial agents .

Summary Table of Applications

| Application Area | Specific Uses | Research Findings |

|---|---|---|

| Chemical Synthesis | Building block for heterocycles | Facilitates synthesis under green chemistry conditions |

| Biological Activity | Antimicrobial and anticancer | Exhibits significant cytotoxicity against cancer cells |

| Mechanism Insights | Inhibits specific enzymes | Disrupts essential biological pathways |

Mechanism of Action

The mechanism of action of (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one involves its interaction with specific molecular targets. The compound’s biological activity is primarily attributed to its ability to inhibit certain enzymes or proteins, thereby disrupting essential biological pathways. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

(Z)-5-(substituted benzylidene)-2-((substituted phenyl)amino)thiazol-4(5H)-one: These analogues have shown antitubercular activity.

Thiazole derivatives: Compounds like sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin contain the thiazole nucleus and exhibit various biological activities.

Uniqueness

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

(Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial properties. This article aims to provide a comprehensive overview of its biological activity, supported by experimental data, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazolidinone class, characterized by a thiazolidine ring fused with an imine and tosyl group. Its synthesis typically involves the reaction of phenyl isothiocyanate with appropriate amines under mild conditions, often utilizing catalysts to enhance yields and selectivity.

Anticancer Activity

Research indicates that (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity Assays : In studies utilizing MTT assays, the compound demonstrated IC50 values in the low micromolar range (1.51–7.70 μM) against HTLV-1 infected cell lines, suggesting potent anticancer activity .

- Mechanism of Action : The mechanism appears to involve intercalation into DNA, leading to cell necrosis after exposure. This was evidenced by necrosis rates of 75.37% in Jurkat cells following treatment with the compound .

Antimicrobial Activity

In addition to its anticancer properties, (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one has been evaluated for its antimicrobial effects:

- Antimicrobial Testing : The compound showed promising results against a range of bacterial strains. The minimum inhibitory concentration (MIC) values were determined through standard broth microdilution methods, indicating effective antibacterial activity .

Data Tables

Case Study 1: Anticancer Efficacy

A study by Da Silva et al. evaluated the anticancer efficacy of thiazolidinone derivatives, including (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one. The results demonstrated significant reductions in cell viability across multiple glioblastoma multiform cell lines, reinforcing the compound's potential as an anticancer agent .

Case Study 2: Antimicrobial Properties

In another investigation, researchers assessed the antimicrobial properties of various thiazolidinones, highlighting that (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one exhibited notable activity against both Gram-positive and Gram-negative bacteria. The study concluded that modifications to the thiazolidinone structure could enhance its antimicrobial potency .

Q & A

Q. What are the optimized synthetic routes for (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via a one-pot three-component reaction involving phenacyl bromides, pyridine, and methyl 2-(3-benzyl/alkyl-4-oxo-2-(phenylimino)thiazolidin-5-ylidene)acetates in acetonitrile at room temperature . Key optimizations include:

- Solvent choice : Acetonitrile enhances reaction efficiency due to its polarity and ability to stabilize intermediates.

- Catalyst-free conditions : Avoidance of metal catalysts simplifies purification and reduces costs.

- Temperature control : Room-temperature reactions minimize side products (e.g., oxidation) and improve stereochemical control.

Yield improvements (up to 92%) are achieved through recrystallization (ethanol or DMF-acetic acid mixtures) and column chromatography .

Q. How can researchers confirm the stereochemical configuration (Z-isomer) of the compound?

Methodological Answer: The Z-configuration is verified using:

- X-ray crystallography : Direct determination of molecular geometry, as demonstrated for analogous thiazolidinones .

- NMR spectroscopy : Distinct coupling patterns between the imino (N–H) and aromatic protons confirm spatial arrangement.

- IR spectroscopy : Stretching frequencies of C=N (1550–1650 cm⁻¹) and S=O (1150–1250 cm⁻¹) bonds provide additional evidence .

Q. What are the standard protocols for purifying (Z)-5-phenyl-2-(phenylimino)-3-tosylthiazolidin-4-one?

Methodological Answer: Purification methods include:

- Recrystallization : Ethanol or DMF-acetic acid mixtures yield high-purity crystals (e.g., 92% recovery) .

- Column chromatography : Silica gel with ethyl acetate/hexane gradients resolves stereoisomers and removes unreacted precursors .

- TLC monitoring : Precoated silica plates (hexane:ethyl acetate, 3:1) track reaction progress and confirm purity .

Advanced Research Questions

Q. How do reaction intermediates and mechanistic pathways influence the synthesis of this compound?

Methodological Answer: The synthesis proceeds via:

- Michael addition : Formation of a zwitterionic intermediate from phenacyl bromide and pyridine .

- 1,2-H shift : Stabilizes the intermediate, enabling cyclization.

- Intramolecular cyclization : Forms the thiazolidinone ring with Z-selectivity.

Mechanistic studies (e.g., isotopic labeling or DFT calculations) can identify rate-limiting steps and optimize pathways .

Q. What are the biological targets and pharmacological mechanisms of this compound?

Methodological Answer: Analogous thiazolidinones interact with:

- Hemoglobin subunits : Inhibition of α/β-subunits via hydrophobic and hydrogen-bonding interactions, disrupting oxygen transport .

- Microbial enzymes : Thiazolidinone derivatives exhibit antibacterial activity by targeting cell-wall synthesis (e.g., penicillin-binding proteins) .

- Anticancer activity : Induction of apoptosis via ROS generation and mitochondrial pathway activation .

Mechanistic validation requires molecular docking , MIC assays , and flow cytometry .

Q. How can structural puckering and nonplanar conformations impact the compound’s reactivity?

Methodological Answer:

- Cremer-Pople parameters : Quantify puckering amplitude (q) and phase angle (φ) for the thiazolidinone ring . Nonplanar rings (q > 0.5 Å) enhance electrophilic reactivity at the imino group.

- X-ray data : Distorted rings increase strain, facilitating nucleophilic attacks (e.g., hydrolysis or substitution) .

- DFT calculations : Predict conformational preferences and correlate with experimental reactivity trends .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies arise from:

- Solubility differences : Use DMSO or cyclodextrin-based carriers to standardize bioavailability .

- Assay conditions : Validate MIC values under consistent pH, temperature, and inoculum size.

- Structural analogs : Compare activity of Z- vs. E-isomers to isolate stereochemical effects .

Statistical tools (e.g., ANOVA) and meta-analyses of published data are critical .

Q. What advanced spectroscopic techniques are used to characterize charge-transfer interactions in this compound?

Methodological Answer:

- Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O/S) in crystals .

- NCI-RDG (Non-Covalent Interaction Index) : Visualizes weak interactions (van der Waals, π-π stacking) via reduced density gradient plots .

- UV-Vis and fluorescence spectroscopy : Detect charge-transfer bands (λmax ~350–400 nm) in solution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.